6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride
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Overview
Description
6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H10ClN3O2S and its molecular weight is 283.73. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been known to exhibit a broad range of biological activities . For instance, some imidazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis .
Mode of Action
Imidazole derivatives have been reported to interact with various targets, leading to different biological effects . For example, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
Imidazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities, among others .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride are largely determined by its imidazo[2,1-b][1,3]thiazole core. This core is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related imidazo[2,1-b][1,3]thiazole derivatives have been shown to exhibit significant activity against Mycobacterium tuberculosis . These compounds selectively inhibit Mtb over a panel of non-tuberculous mycobacteria
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride (CAS Number: 1706459-07-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potentials and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is C11H10ClN3O2S with a molecular weight of approximately 283.73 g/mol. The structure includes a pyridine ring substituted at the 2-position with a carboxylic acid and an imidazo[2,1-b][1,3]thiazole moiety at the 6-position.
Anticancer Activity
Recent studies have indicated that compounds containing imidazo[2,1-b][1,3]thiazole structures exhibit significant anticancer properties. For instance, derivatives of this scaffold have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa | <10 | Apoptosis |
Compound B | A431 | <5 | Cell cycle arrest |
The specific activity of this compound against cancer cells is currently under investigation but is anticipated to align with these findings.
Antimicrobial Activity
The imidazo[2,1-b][1,3]thiazole derivatives have also demonstrated antimicrobial properties. Studies have reported that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring can enhance antibacterial potency.
Anti-inflammatory Effects
Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation. For example:
Compound | COX Inhibition IC50 (µM) |
---|---|
Compound C | 0.04 ± 0.01 (Celecoxib: 0.04) |
Compound D | 0.05 ± 0.02 |
These findings indicate a promising avenue for developing anti-inflammatory drugs based on this compound's structure.
Case Studies
Case Study 1: Anticancer Screening
In vitro studies conducted on various cancer cell lines revealed that derivatives of imidazo[2,1-b][1,3]thiazole exhibited significant cytotoxicity. A derivative similar to our compound showed an IC50 value below 10 µM in HeLa cells and demonstrated apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Testing
A series of tests against Staphylococcus aureus and Escherichia coli indicated that the thiazole-containing compounds had minimum inhibitory concentrations (MICs) in the range of 15–30 µg/mL. This suggests potential for development as antibacterial agents.
Structure-Activity Relationship (SAR)
The biological activities of imidazo[2,1-b][1,3]thiazole derivatives are influenced by various substituents on the core structure. Key findings include:
- Substituent Positioning : The position of substituents on the thiazole ring significantly affects potency.
- Functional Groups : Electron-donating groups enhance activity against specific targets.
Properties
IUPAC Name |
6-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S.ClH/c15-10(16)8-3-1-2-7(13-8)9-6-12-11-14(9)4-5-17-11;/h1-3,6H,4-5H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJANBSMBKDRCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(N21)C3=NC(=CC=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.